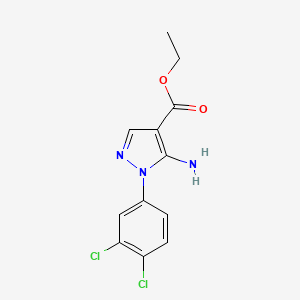

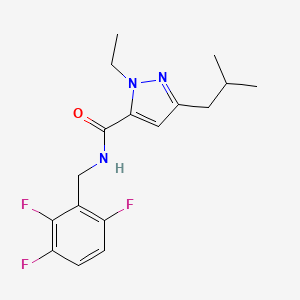

![molecular formula C20H20O3 B5593207 7-[(2,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5593207.png)

7-[(2,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-[(2,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one" is a derivative of the chromene family, a class of organic compounds with notable chemical and biological properties.

Synthesis Analysis

A study by Ramazani et al. (2019) presents a method for synthesizing a similar compound using nickel ferrite magnetic nanoparticles as a catalyst, highlighting the potential for environmentally friendly and efficient synthesis of chromene derivatives (Ramazani et al., 2019).

Molecular Structure Analysis

The molecular structure of chromene derivatives has been studied extensively. For instance, the research by Kour et al. (2014) and Marulasiddaiah et al. (2011) involved X-ray diffraction methods to determine the crystal structure of similar compounds, providing insights into their molecular geometry and conformation (Kour et al., 2014); (Marulasiddaiah et al., 2011).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, contributing to their diverse properties. Studies like those by Čačić et al. (2006) and Bandari et al. (2017) explore the synthesis of different derivatives and their reactions, providing a basis for understanding the chemical behavior of these compounds (Čačić et al., 2006); (Bandari et al., 2017).

Physical Properties Analysis

The physical properties of chromene derivatives, such as crystal structure and hydrogen bonding patterns, are crucial for understanding their stability and interactions. Silva et al. (2011) provided valuable insights into these aspects through their study on a similar compound (Silva et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are central to the applications of chromene derivatives. Research by Rensburg et al. (2009) and Yadav et al. (2015) offers detailed insights into the chemical properties of similar compounds, contributing to a broader understanding of this chemical class (Rensburg et al., 2009); (Yadav et al., 2015).

Scientific Research Applications

Antioxidant Activity and Molecular Docking Studies

Chromeno carbamodithioates, closely related to the compound , have shown potent antioxidant activities. These activities were quantitatively estimated by spectrophotometric methods, demonstrating their potential as antioxidants. Furthermore, molecular docking studies with cyclooxygenase-2 suggest interactions that could be therapeutically relevant, indicating potential applications in designing anti-inflammatory drugs (Bandari et al., 2017).

Biological Screening for Cytotoxic and Antimicrobial Activities

Chromen-2-one derivatives have been explored for selected biological screenings, where some derivatives demonstrated significant cytotoxic activity as well as bactericidal properties. This suggests their utility in developing new antimicrobial agents or cancer therapeutics (Khan et al., 2003).

Anti-diabetic Potential

The synthesis of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime and its characterization indicate its potential as a supplementary agent in managing diabetes mellitus. Computational findings suggest its inhibitory activity against human α-glucosidase and α-amylase, which are key enzymes in carbohydrate metabolism (Ghazvini et al., 2018).

Detection of Metal Ions and Application in Living Cells

A study on the synthesis of a coumarin–pyrazolone probe for detecting Cr3+ ions in living cells illustrates the potential of chromene derivatives in biochemical and environmental sensing. Such compounds can change color or fluorescence in the presence of specific ions, offering a tool for intracellular imaging and metal ion detection (Mani et al., 2018).

Photochromic Materials and Biologically Active Compounds

Chromene derivatives have been utilized in synthesizing photochromic materials, which change color upon exposure to light. Such materials have applications in optical data storage, photoswitching devices, and smart windows. Additionally, these compounds have been found in biologically active natural products, hinting at their potential in pharmaceutical development (Rawat et al., 2006).

properties

IUPAC Name |

7-[(2,5-dimethylphenyl)methoxy]-3,4-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O3/c1-12-5-6-13(2)16(9-12)11-22-17-7-8-18-14(3)15(4)20(21)23-19(18)10-17/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAGGGRUYLTEJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

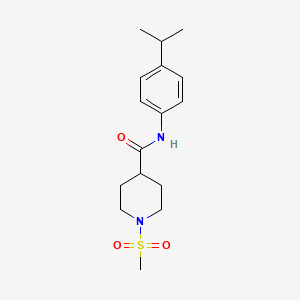

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5593153.png)

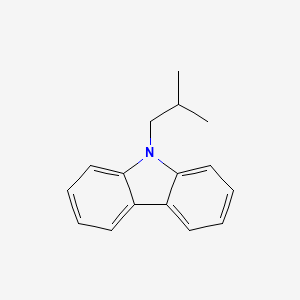

![3-(1H-imidazol-2-yl)-1-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperidine](/img/structure/B5593167.png)

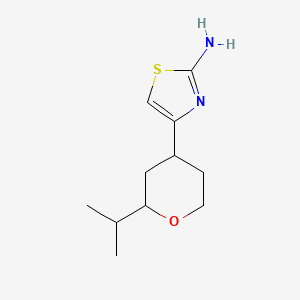

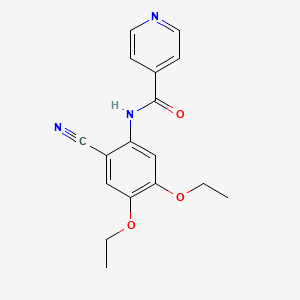

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5593171.png)

![3-(5-ethyl-2-thienyl)-5-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B5593185.png)

![N-[(3S*,4R*)-1-(4-biphenylylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5593204.png)

![2-methyl-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5593224.png)

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5593227.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-tert-butylbenzohydrazide](/img/structure/B5593229.png)